molecular formula C21H21N3O5 B095121 Z-TRP-GLY-OH CAS No. 17388-70-4

Z-TRP-GLY-OH

Cat. No.: B095121
CAS No.: 17388-70-4
M. Wt: 395.4 g/mol
InChI Key: CKMNNKBYQJXRAB-UHFFFAOYSA-N
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Description

2-(2-{[(Benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Indole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities.

Scientific Research Applications

2-(2-{[(Benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

What sets Z-TRP-GLY-OH apart is its unique combination of functional groups, which confer specific biological activities and synthetic utility .

Properties

IUPAC Name

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-19(26)12-23-20(27)18(10-15-11-22-17-9-5-4-8-16(15)17)24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,22H,10,12-13H2,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMNNKBYQJXRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318663
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17388-70-4
Record name NSC333734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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